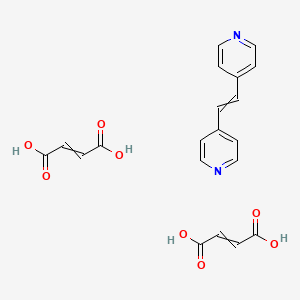
But-2-enedioic acid;4-(2-pyridin-4-ylethenyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
But-2-enedioic acid;4-(2-pyridin-4-ylethenyl)pyridine: is a compound with the molecular formula C12H10N2. It is known for its unique structure, which includes a but-2-enedioic acid moiety and a 4-(2-pyridin-4-ylethenyl)pyridine group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of But-2-enedioic acid;4-(2-pyridin-4-ylethenyl)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyridine derivatives and but-2-enedioic acid.
Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced analytical techniques helps in monitoring and optimizing the production process .
Chemical Reactions Analysis
Types of Reactions
But-2-enedioic acid;4-(2-pyridin-4-ylethenyl)pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
But-2-enedioic acid;4-(2-pyridin-4-ylethenyl)pyridine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biological processes and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of But-2-enedioic acid;4-(2-pyridin-4-ylethenyl)pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-(2-pyridin-4-ylethynyl)pyridine: Similar structure but with an ethynyl group instead of an ethenyl group.
But-2-enedioic acid,4-(2-pyridin-4-ylethenyl)pyridine: A closely related compound with slight variations in the molecular structure
Uniqueness
But-2-enedioic acid;4-(2-pyridin-4-ylethenyl)pyridine stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
494753-28-5 |
|---|---|
Molecular Formula |
C20H18N2O8 |
Molecular Weight |
414.4 g/mol |
IUPAC Name |
but-2-enedioic acid;4-(2-pyridin-4-ylethenyl)pyridine |
InChI |
InChI=1S/C12H10N2.2C4H4O4/c1(11-3-7-13-8-4-11)2-12-5-9-14-10-6-12;2*5-3(6)1-2-4(7)8/h1-10H;2*1-2H,(H,5,6)(H,7,8) |
InChI Key |
UJKGHRUGRUKWIX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C=CC2=CC=NC=C2.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















